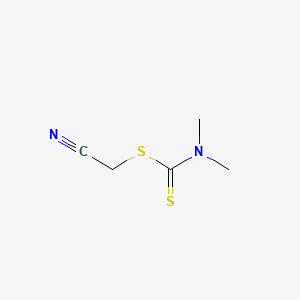

Cyanomethyl dimethyldithiocarbamate

Description

Contextualization of Dithiocarbamates within Modern Chemical Research

Dithiocarbamates are organosulfur compounds characterized by the functional group R₂NCS₂⁻. Their prominence in modern chemical research stems from their remarkable versatility. A key feature of dithiocarbamates is their exceptional ability to act as chelating agents, forming stable complexes with a wide array of metal ions. chemsrc.comchemicalbook.com This property underpins their use in diverse applications, from the removal of heavy metals in environmental remediation to their role as building blocks in coordination chemistry. enpress-publisher.com

The synthesis of dithiocarbamates is often straightforward, commonly achieved through the reaction of a primary or secondary amine with carbon disulfide. chemicalbook.comwikipedia.org This accessibility has facilitated extensive research into their derivatives and applications. In agriculture, dithiocarbamate-based compounds have been developed as fungicides and pesticides. chemsrc.com In industrial processes, they serve as vulcanization accelerators in the rubber industry and as corrosion inhibitors. chemsrc.comnih.gov Furthermore, the unique electronic and structural properties of dithiocarbamate (B8719985) metal complexes have made them subjects of interest in materials science and catalysis. rsc.org The continuous exploration of novel dithiocarbamate derivatives highlights their established and expanding role in chemical science. mdpi.com

Overview of Cyanomethyl Functionalities in Organic Chemistry

The cyanomethyl group (–CH₂CN) is a valuable functional group in organic synthesis. It consists of a methylene (B1212753) group (–CH₂) attached to a cyano group (–C≡N), also known as a nitrile. sigmaaldrich.com The presence of the electron-withdrawing cyano group activates the adjacent methylene protons, making them acidic and amenable to a variety of chemical transformations.

This reactivity makes the cyanomethyl group a useful C₂ synthon, a building block for introducing a two-carbon fragment into a molecule. researchgate.net It participates in a range of carbon-carbon bond-forming reactions. Moreover, the nitrile functionality itself can be converted into other important groups, such as carboxylic acids through hydrolysis or primary amines via reduction, further enhancing its synthetic utility. sigmaaldrich.com In specialized areas like carbohydrate chemistry, the cyanomethyl group has been employed as a protecting group for hydroxyl functions, demonstrating its utility in the multi-step synthesis of complex molecules. enpress-publisher.comnoaa.gov

Introduction to Cyanomethyl Dimethyldithiocarbamate (B2753861) as a Specific Research Target

Cyanomethyl dimethyldithiocarbamate, with the chemical formula C₅H₈N₂S₂, combines the functionalities of both dithiocarbamates and cyanomethyl groups within a single molecule. echemi.comuni.lu This unique combination makes it a specific target for research, particularly for understanding the interplay between these two functional moieties.

Recent research has identified compounds like 2-cyanoethyl dimethyldithiocarbamate (CEDMC) as potential new allergens in nitrile rubber gloves, likely formed during the vulcanization process from residual acrylonitrile (B1666552) and dithiocarbamate-based accelerators. researchgate.net This context positions this compound and its analogues as compounds of interest in the fields of analytical and materials chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61540-35-0 |

| Molecular Formula | C₅H₈N₂S₂ |

| Molecular Weight | 160.26 g/mol |

| Boiling Point | 244.1°C at 760 mmHg |

| Density | 1.226 g/cm³ |

| Flash Point | 101.5°C |

| Melting Point | 73 °C |

Data sourced from multiple chemical databases. chemsrc.comechemi.comlookchem.com

This compound can be classified based on its constituent functional groups:

Dithiocarbamate: It is a dialkyldithiocarbamate, specifically a dimethyldithiocarbamate, due to the two methyl groups attached to the nitrogen atom. It is also an S-ester of dithiocarbamic acid.

Nitrile: The presence of the –C≡N group classifies it as a nitrile.

Organosulfur Compound: As it contains carbon-sulfur bonds, it falls under the broad category of organosulfur compounds.

The structure features a central dithiocarbamate moiety where one sulfur atom is bonded to the cyanomethyl group.

The properties and reactivity of this compound can be understood more clearly by comparing it with analogous structures.

2-Cyanoethyl Dimethyldithiocarbamate (CEDMC): This compound is a close structural analogue, differing only by the presence of an additional methylene group in the cyanoalkyl chain (a cyanoethyl group, –CH₂CH₂CN, instead of a cyanomethyl group). As mentioned, CEDMC has been identified in nitrile gloves and studied as a contact allergen. researchgate.net This suggests that the reactivity of the dithiocarbamate portion and the presence of the cyano-functionalized alkyl chain are key to its chemical behavior in certain matrices.

S-Cyanoethyl N,N-Diethyldithiocarbamate: This derivative features ethyl groups instead of methyl groups on the nitrogen atom and a cyanoethyl group attached to the sulfur. The principles of its synthesis, likely from sodium diethyldithiocarbamate (B1195824) and a cyanoethyl halide, are similar. wikipedia.org The larger alkyl groups on the nitrogen may influence its solubility and steric hindrance in reactions. The diethyldithiocarbamate moiety is a well-studied chelating agent and its derivatives have numerous applications. chemicalbook.comwikipedia.orgnoaa.gov

The study of these and other related derivatives provides a broader understanding of how modifications to the alkyl substituents on the nitrogen and the length of the cyanoalkyl chain can influence the physicochemical and biological properties of this class of compounds. Comparative studies, for instance between linear and macrocyclic dithiocarbamate architectures, have shown that molecular structure plays a significant role in their binding affinities and applications. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCZXSPJNILIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210531 | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61540-35-0 | |

| Record name | Cyanomethyl N,N-dimethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61540-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061540350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOMETHYL DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRF9Y36SPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathway Elucidation

Conventional Synthetic Routes to Dithiocarbamates Applicable to Cyanomethyl Derivatives

The foundational methods for synthesizing dithiocarbamates have been refined over time and remain relevant for the preparation of many derivatives, including those with a cyanomethyl group.

The most common and direct route to dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. nih.govnih.gov In the case of cyanomethyl dimethyldithiocarbamate (B2753861), this process would begin with dimethylamine (B145610) reacting with carbon disulfide, typically in the presence of a base like sodium hydroxide (B78521), to form sodium dimethyldithiocarbamate. wikipedia.org This salt then acts as a nucleophile, reacting with a suitable cyanomethylating agent, such as chloroacetonitrile (B46850), to yield the final product. The order of reagent addition generally does not impact the final product, as long as the stoichiometry is correct. nih.gov

Table 1: Conventional Synthesis of Dithiocarbamate (B8719985) Salts

| Amine | Reagent | Base | Product |

| Dimethylamine | Carbon Disulfide | Sodium Hydroxide | Sodium Dimethyldithiocarbamate |

| Secondary Amine | Carbon Disulfide | Base | Dithiocarbamate Salt |

| Primary Amine | Carbon Disulfide | Base | Dithiocarbamate Salt |

This table illustrates the general reactants for the formation of dithiocarbamate salts, the precursors to cyanomethyl dithiocarbamates.

Dithiocarbamates can also be synthesized through reactions mediated by various electrophiles. nih.gov A common approach involves the one-pot reaction of an amine, carbon disulfide, and an electrophile, such as an alkyl halide. beilstein-journals.orgorganic-chemistry.org This method offers simplicity and is environmentally friendly. beilstein-journals.org For the synthesis of cyanomethyl dimethyldithiocarbamate, chloroacetonitrile would serve as the electrophile in a one-pot reaction with dimethylamine and carbon disulfide.

Advanced and Green Synthetic Approaches for Dithiocarbamate Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, enhancing pot, atom, and step economy. researchgate.net Several MCRs have been developed for the synthesis of dithiocarbamate derivatives. researchgate.net These reactions often involve an amine, carbon disulfide, and a third component that introduces the desired functionality. beilstein-journals.orgresearchgate.net For instance, a four-component reaction using cyclic imines, carbon disulfide, acid chlorides, and amines has been developed to produce a variety of dithiocarbamates. figshare.com Another example is a one-pot, three-component reaction of secondary amines, carbon disulfide, and Togni's reagent to synthesize S-trifluoromethyl dithiocarbamates. beilstein-journals.org A pseudo five-component reaction involving the Baylis-Hillman reaction has also been reported for the synthesis of functionalized allyl dithiocarbamates. tandfonline.com

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and non-flammability. acs.org Interestingly, water has been found to accelerate the synthesis of dithiocarbamates. acs.orgacs.org A highly efficient, one-pot reaction of amines, carbon disulfide, and α,β-unsaturated compounds can be carried out in water at room temperature to produce dithiocarbamates in high yields without the need for a catalyst. acs.orgfigshare.comscirp.org This method avoids the use of toxic organic solvents like DMF and DMSO. acs.org The success of this reaction often requires vigorous stirring. acs.orgacs.org

Table 2: Comparison of Conventional vs. Water-Accelerated Synthesis

| Feature | Conventional Synthesis | Water-Accelerated Synthesis |

| Solvent | Organic Solvents (e.g., DMF, DMSO) | Water |

| Catalyst | Often Required | Catalyst-Free |

| Temperature | Varies, can be elevated | Room Temperature |

| Environmental Impact | Higher | Lower |

| Yields | Good to High | High to Excellent |

This table highlights the advantages of using water as a medium for dithiocarbamate synthesis.

The Ullmann reaction, a copper-catalyzed coupling, provides another avenue for the synthesis of dithiocarbamates. organic-chemistry.orgnih.gov Specifically, Ullmann-type coupling reactions can be used to form C-S bonds. researchgate.net A method involving the CuI-catalyzed coupling of sodium dithiocarbamates with aryl iodides and vinyl bromides has been reported to produce the corresponding dithiocarbamates in good yields. researchgate.net This approach has been extended to a one-pot, three-component Ullmann-type condensation of an amine, carbon disulfide, and an aryl iodide using a heterogeneous copper oxide nanoparticle catalyst. researchgate.net These reactions offer a pathway to S-aryl dithiocarbamates, expanding the diversity of accessible dithiocarbamate structures. researchgate.netucsb.edu

Copper-Catalyzed C-S Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-sulfur bonds, which are essential for constructing the dithiocarbamate core. These reactions offer an efficient means to create S-aryl and S-alkyl dithiocarbamates, which can be precursors or analogs to this compound.

An efficient protocol for synthesizing aryl dithiocarbamates involves the copper-catalyzed coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.orgnih.gov This method is noted for its mild reaction conditions, high yields, and broad substrate scope, making it an attractive approach for preparing biologically active compounds. organic-chemistry.orgnih.gov The optimization of this reaction has shown that the combination of copper(I) oxide (Cu₂O) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at 80°C provides excellent results, with yields reaching up to 94%. organic-chemistry.org The reaction is tolerant of a wide array of functional groups on the aryl iodide, including electron-donating and electron-withdrawing groups. organic-chemistry.org

Another copper-catalyzed approach involves the cross-coupling of quaternary ammonium (B1175870) salts with alkyl dithiocarbamates. researchgate.net This method also produces high yields and provides a versatile route to various sulfur-containing organic compounds. researchgate.net The general conditions for this type of reaction often involve a copper(I) iodide (CuI) catalyst in a solvent like acetonitrile (B52724) at elevated temperatures. researchgate.net

The coordination chemistry of copper dithiocarbamates is also noteworthy, with complexes known for copper in +1, +2, and +3 oxidation states. mdpi.com The most common are the copper(II) bis(dithiocarbamate) complexes, which readily precipitate from aqueous solutions. mdpi.com Copper(I) dithiocarbamate complexes often exist as tetranuclear clusters and can be synthesized through several methods, including the reduction of copper(II) salts in the presence of dithiocarbamate salts. mdpi.com

Table 1: Examples of Copper-Catalyzed C-S Coupling Reactions for Dithiocarbamate Synthesis

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Cu₂O / Cs₂CO₃ | Aryl Iodide, Tetraalkylthiuram Disulfide | Aryl Dithiocarbamate | Up to 94 | organic-chemistry.org |

| CuI | Quaternary Ammonium Salt, Sodium Diethylcarbamodithioate | Alkyl Dithiocarbamate | Generally High | researchgate.net |

Targeted Synthesis of this compound and its Structural Analogs

The introduction of the cyanomethyl moiety is a critical step in the synthesis of the target compound. This can be achieved through various cyanomethylation reactions, which can be catalyzed by transition metals or proceed under metal-free conditions.

Cyanomethylation Reactions for Introducing the Cyanomethyl Moiety

Cyanomethylation is a valuable transformation in organic synthesis as the resulting cyano group can be readily converted into other functional groups like carboxylic acids and amines. encyclopedia.pubnih.gov Acetonitrile is a common and ideal source for the cyanomethyl group. encyclopedia.pubrsc.org

Metal-free cyanomethylation methods are gaining prominence due to their environmental and economic advantages. nih.govrsc.org These reactions often utilize an oxidant to generate a cyanomethyl radical from acetonitrile. encyclopedia.pubnih.gov For instance, a method for the cyanomethylation of 8-aminoquinoline (B160924) amides employs only tert-butyl peroxybenzoate (TBPB) as an oxidant, without the need for a metal catalyst or a base. encyclopedia.pub

Computational studies on the metal-free cyanomethylation of aryl alkynoates with acetonitrile in the presence of TBPB suggest a mechanism involving the formation of a cyanomethyl radical. nih.gov The decomposition of TBPB generates t-butoxy and benzoyloxy radicals, which then abstract a hydrogen atom from acetonitrile to form the cyanomethyl radical. nih.gov This radical then participates in the subsequent C-C bond formation. nih.gov

A metal-free protocol for the direct C(sp³)-H cyanation has been developed using cyanobenziodoxolones, which act as both the cyanating agent and the oxidant. researchgate.net This method is effective for unactivated substrates like alkanes and ethers, proceeding through a free radical pathway. researchgate.net

Cross-dehydrogenative coupling (CDC) reactions represent an atom-economical and environmentally friendly approach to forming C-C and C-heteroatom bonds by direct C-H bond functionalization, avoiding pre-functionalized starting materials. nih.govrsc.org

A notable example is the synthesis of α-cyanomethyl-β-dicarbonyls from acetonitrile and 1,3-dicarbonyls. researchgate.net This reaction is typically mediated by a radical initiator like di-tert-butyl peroxide (DTBP). A proposed mechanism involves the generation of a cyanomethyl radical from acetonitrile, which then couples with the enol form of the dicarbonyl compound. researchgate.net While this specific example does not directly produce this compound, the principle of CDC with acetonitrile as the cyanomethyl source is highly relevant.

Transition metals, particularly iron and nickel, are effective catalysts for cyanomethylation reactions. Iron catalysts, such as iron(II) chloride (FeCl₂), have been used for the cyanomethylation of amino-substituted arenes with acetonitrile as the cyanomethyl source and DTBP as the oxidant. encyclopedia.pub

Nickel-catalyzed C-H functionalization reactions are also emerging as powerful tools for C-C bond formation. acs.org These reactions often involve a directing group to guide the C-H activation. acs.org While specific examples for the direct cyanomethylation of dithiocarbamates are not prevalent in the searched literature, the general principles of nickel-catalyzed cross-coupling and C-H activation are well-established. acs.orgyoutube.comyoutube.com For example, nickel-catalyzed decarboxylative arylation of heteroarenes demonstrates the capability of nickel to facilitate C-C bond formation under oxidative conditions. acs.org

Palladium catalysis has also been employed for the synthesis of indanes with substituted cyanomethyl groups through the coupling of 2-allylphenyl triflates with alkyl nitriles. nih.gov

Table 2: Overview of Cyanomethylation Methodologies

| Reaction Type | Catalyst/Reagent | Cyanomethyl Source | Key Features | Reference |

| Metal-Free Direct Cyanomethylation | TBPB | Acetonitrile | No metal catalyst or base required. | encyclopedia.pub |

| Metal-Free Direct Cyanation | Cyanobenziodoxolones | Cyanobenziodoxolones | Functions as both cyanating agent and oxidant. | researchgate.net |

| Cross-Dehydrogenation Coupling | DTBP | Acetonitrile | Atom-economical C-H functionalization. | researchgate.net |

| Iron-Catalyzed Cyanomethylation | FeCl₂ / DTBP | Acetonitrile | Effective for amino-substituted arenes. | encyclopedia.pub |

| Nickel-Catalyzed C-H Functionalization | Nickel complexes | Various | Efficient for C-C bond formation, often with directing groups. | acs.org |

Derivatization Strategies for Functionalization

Once the this compound core is synthesized, further derivatization can be employed to create a library of structural analogs. The cyano group itself is a versatile handle for chemical modification. encyclopedia.pubnih.gov For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

The synthesis of N-cyanomethyl derivatives is a common strategy in medicinal chemistry. For example, N-cyanomethylation of amines can be achieved using reagents like chloroacetonitrile (ClCH₂CN) in the presence of a base. acs.org This approach was utilized in the total synthesis of certain alkaloids where the N-cyanomethyl group served as a precursor to an iminium ion for a subsequent cyclization reaction. acs.orgacs.org

The reactivity of the dithiocarbamate moiety also allows for derivatization. For instance, oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. wikipedia.org

Mechanistic Investigations of Reactivity

Reaction Mechanisms in Controlled Polymerization

The utility of cyanomethyl dimethyldithiocarbamate (B2753861) as a control agent in radical polymerization is rooted in the Reversible Addition-Fragmentation Chain Transfer (RAFT) mechanism. This process superimposes a degenerative chain transfer equilibrium onto a conventional free-radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org

The RAFT process is initiated by a standard radical source. The key to control lies in the subsequent rapid and reversible reaction of propagating polymer chains with the thiocarbonylthio compound, in this case, cyanomethyl dimethyldithiocarbamate. youtube.com This establishes an equilibrium between active (propagating) radical species and dormant (dithiocarbamate-capped) polymer chains, ensuring that all chains have a similar probability of growth. youtube.com The general mechanism involves several key stages: initiation, a pre-equilibrium step, re-initiation, and a main equilibrium that persists throughout the polymerization. wikipedia.org

The core of the RAFT mechanism is a two-step addition-fragmentation process. A propagating polymer radical (P•n) adds to the C=S bond of the dithiocarbamate (B8719985) RAFT agent to form an intermediate radical adduct. This intermediate then undergoes fragmentation. For a dithiocarbamate to be effective, both the addition and fragmentation steps must be rapid compared to the rate of propagation. cmu.edu

In the case of this compound, the process begins with the addition of a propagating radical to the thiocarbonyl group. This is followed by fragmentation, which can release either the original propagating chain or the cyanomethyl radical (R•), which serves as the leaving group. This cyanomethyl radical is an effective reinitiating species, a critical requirement for the continuity of the polymerization process. cmu.edu The effectiveness of dithiocarbamates as RAFT agents is highly dependent on their electronic structure. Simple N,N-dialkyl dithiocarbamates are generally ineffective because the lone pair of electrons on the nitrogen atom is heavily conjugated with the thiocarbonyl group. However, in dithiocarbamates where this conjugation is reduced, such as when the nitrogen's lone pair is part of an aromatic system or is otherwise sterically or electronically influenced, the reversible addition-fragmentation process becomes more favorable. cmu.edu

The kinetics of RAFT polymerization are complex, aiming to achieve a controlled, living process. Ideally, the rate of polymerization is similar to that of a conventional free-radical polymerization, as the concentration of radical species remains relatively constant. cmu.edu However, significant deviations, particularly retardation, can occur. This can be attributed to several factors, including the slow fragmentation of the intermediate radical adducts formed from either the initial RAFT agent or the subsequent polymeric dithiocarbamate. cmu.edu

Kinetic investigations are crucial for understanding and optimizing the polymerization. For instance, studies on the polymerization of 1-vinyl-1,2,4-triazole (B1205247) using dithiocarbamates like cyanomethyl methyl(phenyl)dithiocarbamate—a structural analog of this compound—demonstrated that high monomer conversions (>98%) could be achieved while maintaining control over the polymer's molecular weight and achieving low polydispersity indices (PDI) down to 1.16. nih.govresearchgate.net The progress of the polymerization is typically monitored by tracking the evolution of monomer conversion and the linear increase of the number-average molecular weight (Mn) with conversion, which are hallmarks of a controlled process.

A detailed kinetic study on a related system, the cyanoisopropyl dithiobenzoate (CPDB)-mediated RAFT polymerization of tert-butyldimethylsilyl methacrylate, provides insight into the rate coefficients that govern the process. mdpi.com Such studies allow for the estimation of key kinetic parameters, as shown in the table below.

| Kinetic Parameter | Description | Representative Value |

| kp | Propagation rate coefficient | Varies with monomer and temperature |

| kt | Termination rate coefficient | Varies with conditions |

| kadd (or kβ) | Addition rate coefficient to RAFT agent | ~1.8 × 10⁴ L·mol⁻¹·s⁻¹ |

| kfrag (or k-β) | Fragmentation rate coefficient of intermediate radical | ~2.0 × 10⁻² s⁻¹ |

| Keq (kadd/kfrag) | Main equilibrium constant | High values indicate good control |

| Note: Values are for the CPDB-mediated RAFT polymerization of TBDMSMA at 70 °C and serve as an illustrative example of kinetic parameters determined in RAFT studies. mdpi.com |

The central species in the RAFT equilibrium is the intermediate radical adduct. wikipedia.org The stability of this radical plays a critical role in the polymerization kinetics. If the intermediate is too stable, fragmentation will be slow, leading to retardation. Conversely, if it is too unstable, the equilibrium may not be established effectively. The structure of the RAFT agent, particularly the "Z group" (the N,N-dimethyldithiocarbamoyl group in this case), influences the stability of this intermediate. youtube.com

While the RAFT process is designed to minimize irreversible termination, these reactions still occur, primarily through the bimolecular combination or disproportionation of any two radical species present in the system. This includes propagating radicals (P•n) and, potentially, the intermediate RAFT adduct radicals. researchgate.net The rate of termination is generally low in a controlled polymerization, but it ultimately leads to the formation of "dead" polymer chains that can no longer participate in the growth process, which can affect the final molecular weight distribution.

The initial phase of RAFT polymerization, often termed the pre-equilibrium, involves the consumption of the original RAFT agent, this compound. An initiator-derived radical first reacts with a few monomer units to form a short propagating chain (P•m). This chain then adds to the initial RAFT agent to form the first intermediate radical adduct. wikipedia.org Fragmentation of this adduct releases the cyanomethyl radical (•CH2CN), which in turn initiates a new polymer chain. cmu.edu

This process converts the initial low-molecular-weight RAFT agent into a polymeric RAFT agent (a dithiocarbamate-capped polymer chain). Once the initial RAFT agent is largely consumed, the main RAFT equilibrium is established between the dormant polymeric dithiocarbamate species and the active propagating chains. wikipedia.org The efficiency and speed of this initial adduct formation and fragmentation cycle are critical; a slow consumption of the initial RAFT agent can lead to a broadening of the molecular weight distribution, as conventional polymerization may occur before the RAFT equilibrium is fully established. mdpi.com

Chain Transfer Constant Determinations and Interpretations

A high chain transfer constant (generally Ctr > 2) is a prerequisite for achieving narrow polydispersity and good control over molecular weight in a batch polymerization. cmu.edu RAFT agents exhibit a vast range of Ctr values, spanning several orders of magnitude depending on the specific structures of the RAFT agent and the monomer, as well as the reaction conditions. cmu.edu

The determination of Ctr is typically performed by measuring the relative rates of consumption of the monomer and the RAFT agent during the initial stages of polymerization. cmu.edu While specific Ctr values for this compound are not widely reported across a range of monomers, the performance of structurally similar dithiocarbamates provides strong evidence of their efficiency. For example, the successful controlled polymerization of 1-vinyl-1,2,4-triazole using cyanomethyl methyl(phenyl)dithiocarbamate to produce polymers with low PDI values (1.16–1.34) indicates that the agent possesses a sufficiently high Ctr for this monomer system. nih.govresearchgate.net

The table below illustrates results from the polymerization of 1-vinyl-1,2,4-triazole (VT) using a closely related dithiocarbamate, highlighting the control achieved, which is indicative of an effective chain transfer process.

| RAFT Agent | [VT]:[CTA]:[AIBN] Ratio | Mn (kDa) | PDI (Mw/Mn) | Monomer Conversion (%) |

| Cyanomethyl methyl(phenyl)dithiocarbamate | 100:1:0.2 | 11.0 | 1.16 | >98 |

| Cyanomethyl methyl(phenyl)dithiocarbamate | 250:1:0.2 | 26.1 | 1.25 | >98 |

| Cyanomethyl methyl(phenyl)dithiocarbamate | 500:1:0.2 | 50.2 | 1.34 | >98 |

| Data adapted from studies on a structural analog, demonstrating the control achievable with this class of RAFT agents. nih.govresearchgate.net AIBN is azobisisobutyronitrile, a common initiator. |

Interpretation of the chain transfer constant is crucial for designing a controlled polymerization. A RAFT agent with a low Ctr will be consumed slowly, leading to poor control and a broad molecular weight distribution. Conversely, an agent with a very high Ctr will be consumed almost instantaneously, establishing the RAFT equilibrium quickly and affording excellent control over the final polymer characteristics. cmu.edu

Mechanistic Studies in Metal Complexation

Dithiocarbamates are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.netnih.govnih.gov The presence of two sulfur donor atoms allows for effective chelation, leading to the formation of complexes with diverse geometries and properties. nih.govnih.gov The coordination chemistry of these ligands is extensive, covering transition metals, main group elements, lanthanides, and actinides. nih.govmdpi.com

Dithiocarbamate ligands, including this compound, are versatile in their coordination behavior. nih.govresearchgate.net They can adopt several binding modes when complexing with a metal center, with the most common being bidentate and monodentate chelation. nih.govresearchgate.net

In bidentate chelation , both sulfur atoms of the dithiocarbamate group coordinate to the same metal ion, forming a stable four-membered ring. researchgate.net This is the most prevalent binding mode for dithiocarbamate ligands, contributing to the high stability of their metal complexes. nih.gov The geometry of the resulting complex can be, for example, square planar or octahedral, depending on the metal ion and the presence of other ligands. mdpi.comfigshare.com

Monodentate coordination , where only one of the sulfur atoms binds to the metal center, is also observed. nih.govresearchgate.net This mode of binding is less common but can occur, particularly in complexes where steric hindrance or the electronic properties of other ligands favor it. The presence of the electron-withdrawing cyanomethyl group on the sulfur atom might influence the electron density on the sulfur atoms, potentially affecting the preference for a particular binding mode.

Another, less common, binding mode is anisobidentate , where both sulfur atoms are coordinated to the metal but with significantly different bond lengths. researchgate.net

| Binding Mode | Description | Structural Representation |

|---|---|---|

| Bidentate | Both sulfur atoms bind to the same metal center, forming a chelate ring. | M(S2CNR2)n |

| Monodentate | Only one sulfur atom coordinates to the metal center. | M(S-SCNR2)Ln |

| Anisobidentate | Both sulfur atoms bind to the metal center but with unequal bond distances. | M(S,s-CNR2)n |

The interaction of dithiocarbamates with mineral surfaces is of significant interest, particularly in the context of mineral flotation where they are used as collectors. ualberta.camdpi.com Theoretical studies and experimental evidence suggest that dithiocarbamates adsorb onto the surface of sulfide (B99878) minerals primarily through chemisorption. ualberta.camdpi.com This involves the formation of a chemical bond between the sulfur atoms of the dithiocarbamate and the metal ions on the mineral surface. ualberta.ca

For instance, in the case of sulfide minerals like pyrite (B73398) (FeS₂) and chalcopyrite (CuFeS₂), the dithiocarbamate molecules are thought to displace water molecules and other surface species to bind directly to the iron or copper atoms. mdpi.com Density Functional Theory (DFT) calculations have been employed to model these interactions, providing insights into the energetics and geometry of the adsorbed species. ualberta.camdpi.com These studies indicate a strong affinity between the soft sulfur atoms of the dithiocarbamate and the soft metal cations on the mineral surface, a concept explained by Hard and Soft Acid and Base (HSAB) theory. nih.gov The adsorption can lead to the formation of a hydrophobic layer on the mineral surface, which is a key step in the flotation process.

| Mineral Type | Proposed Adsorption Mechanism | Key Interactions |

|---|---|---|

| Sulfide Minerals (e.g., Pyrite, Chalcopyrite) | Chemisorption | Covalent bond formation between dithiocarbamate sulfur atoms and surface metal ions (e.g., Fe, Cu). |

| Oxidized Minerals | Potential for physisorption or weaker chemical interactions. | Electrostatic interactions, hydrogen bonding (if applicable). |

Mechanisms of Molecular Transformations

This compound can undergo various molecular transformations, including those involving radical intermediates and nucleophilic substitution reactions.

While specific studies on the radical addition pathways of this compound are not extensively documented, the general reactivity of dithiocarbamates in radical reactions is known. Dithiocarbamate derivatives can participate in radical processes, for instance, through the reversible addition-fragmentation chain transfer (RAFT) mechanism in polymerization. nih.gov

The cyanomethyl group in this compound presents a site for nucleophilic attack. The carbon atom alpha to both the sulfur and the cyano group is activated towards substitution. libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.com The dithiocarbamate group can act as a leaving group in such reactions.

A well-established analogy is the nucleophilic substitution on α-halo ketones or α-halo nitriles. libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.comyoutube.com In the case of this compound, a nucleophile can attack the methylene (B1212753) carbon, leading to the displacement of the dimethyldithiocarbamate anion. The cyano group, being electron-withdrawing, helps to stabilize the transition state of such a reaction.

For example, the reaction with a nucleophile (Nu⁻) can be depicted as follows:

Nu⁻ + CH₂(CN)SCSN(CH₃)₂ → Nu-CH₂CN + [SCSN(CH₃)₂]⁻

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of cyanomethyl dimethyldithiocarbamate (B2753861) and its complexes. It provides critical information on the connectivity of atoms and the electronic environment of nuclei such as ¹H, ¹³C, and various heteroatoms.

While specific studies on in situ ¹H NMR monitoring of reactions involving cyanomethyl dimethyldithiocarbamate are not extensively detailed in the searched literature, the principles of this technique are widely applied in organometallic and coordination chemistry. This method allows for the real-time tracking of chemical transformations, providing invaluable mechanistic data. By acquiring ¹H NMR spectra at various intervals during a reaction, chemists can identify and quantify reactants, intermediates, and products, thereby elucidating reaction pathways and kinetics. For dithiocarbamate (B8719985) complexes, this could involve monitoring changes in the chemical shifts of the N-alkyl protons upon coordination, ligand exchange, or redox reactions.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of dithiocarbamate ligands and their metal complexes. In dimethyldithiocarbamate derivatives, the ¹H NMR spectrum typically shows a characteristic singlet for the two equivalent methyl groups (N(CH₃)₂). The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the distinct resonance for the thiocarbonyl carbon (NCS₂).

In the context of organotin(IV) dithiocarbamate complexes, ¹¹⁹Sn NMR spectroscopy offers direct insight into the coordination environment of the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For instance, a ¹¹⁹Sn NMR signal at approximately -331 ppm is indicative of a hexa-coordinated geometry around the tin center in certain dimethyltin(IV) dithiocarbamate complexes. researchgate.net Tin has three NMR-active spin ½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most frequently used due to its higher sensitivity. huji.ac.il The chemical shifts in tin NMR span a very wide range, and specific ranges are characteristic of different types of tin compounds. huji.ac.il

| Nucleus | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | Varies depending on the specific derivative | Confirms the presence of methyl groups and other protons in the molecule. |

| ¹³C | NCS₂ carbon resonance around 202-207 ppm in some complexes. researchgate.net | Provides information on the carbon skeleton, including the thiocarbonyl carbon. |

| ¹¹⁹Sn | ~ -331 ppm for some hexa-coordinated complexes. researchgate.net | Elucidates the coordination number and geometry of the tin center in organotin complexes. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. libretexts.orgnih.gov This method is crucial for studying reaction mechanisms that involve radical intermediates. While direct ESR studies on this compound were not found in the provided search results, the technique is widely applied to study radicals generated in various chemical and biological systems. nih.govnih.govresearchgate.net

In a typical ESR experiment, the sample is placed in a strong magnetic field and irradiated with microwaves, causing transitions between the spin states of the unpaired electron. The resulting spectrum provides information about the structure and environment of the radical. The spin-trapping technique is often employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by ESR. nih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₅H₈N₂S₂), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass measurement.

The predicted monoisotopic mass of this compound is 160.0129 Da. uni.lu Mass spectrometry also provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure. The table below shows the predicted m/z values for various adducts of this compound. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 161.02018 |

| [M+Na]⁺ | 183.00212 |

| [M-H]⁻ | 159.00562 |

| [M+NH₄]⁺ | 178.04672 |

| [M+K]⁺ | 198.97606 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. In the context of this compound and its metal complexes, FT-IR is particularly useful for characterizing the dithiocarbamate ligand.

Key vibrational bands in the FT-IR spectrum of dithiocarbamate complexes include:

ν(C-N): The "thioureide" band, which appears in the range of 1450-1550 cm⁻¹. The position of this band provides information about the C-N bond order.

ν(C-S): The C-S stretching vibration, which typically appears in the range of 950-1050 cm⁻¹. A single band in this region is often indicative of a bidentate coordination of the dithiocarbamate ligand. researchgate.net

ν(M-S): The metal-sulfur stretching vibration, which is found in the far-infrared region (typically below 400 cm⁻¹).

The presence of the nitrile group (C≡N) in this compound would give rise to a characteristic stretching vibration in the region of 2220-2260 cm⁻¹.

X-ray Diffraction (XRD) for Solid-State Structural Analysis (of Derivatives and Complexes)

While specific XRD data for this compound itself was not available in the search results, the technique has been extensively used to characterize a wide range of dithiocarbamate complexes and other organic derivatives. nih.govresearchgate.net For instance, in metal complexes, XRD can confirm the bidentate or monodentate coordination of the dithiocarbamate ligand and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net Powder XRD can be used to analyze the bulk properties of a crystalline material and can also be used to study structural changes in response to external stimuli, such as light. nih.gov

Advanced Microscopy Techniques for Surface Adsorption and Material Morphology (e.g., SEM, TEM for complexes/derivatives)

Advanced microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for elucidating the surface characteristics, adsorption behavior, and morphology of this compound and its complexes. These methods provide high-resolution visual data crucial for understanding the material's interaction with various surfaces and the structural details of its derivative forms.

Scanning Electron Microscopy (SEM)

SEM analysis is primarily used to investigate the surface topography and morphology of materials. In the context of this compound, SEM is particularly valuable for studying the films formed by the compound or its metal complexes when adsorbed onto a substrate. Researchers utilize SEM to observe characteristics such as film uniformity, grain size, and the presence of pores or aggregates.

For instance, when this compound is used as a corrosion inhibitor or a surface coating, SEM can reveal how the protective layer is formed on a metal surface. The analysis can distinguish between a smooth, dense, and non-porous film, which would indicate an effective protective barrier, and a surface with cracks, patches, or irregularities that might compromise its function. researchgate.net The magnification capabilities of SEM allow for detailed examination of micro-scale features, providing insights into the relationship between deposition conditions and the resulting film structure. researchgate.net

Key Morphological Observations from SEM Analysis:

| Feature | Description | Implication |

| Grain Structure | The size, shape, and arrangement of crystalline grains within a film or solid sample. | Fine, uniform grains often lead to a denser, more homogenous surface. |

| Surface Topography | The three-dimensional texture of the surface, including roughness, smoothness, and the presence of features like hills or valleys. | A smooth topography is often desired for protective coatings to ensure complete coverage. |

| Porosity | The presence and distribution of pores or voids within the material. | High porosity can indicate a less dense film, potentially affecting its barrier properties. |

| Aggregation | The clustering of particles to form larger entities on the surface. | Aggregation can lead to non-uniform surface coverage and is a key factor in adsorption studies. |

This table is a representative summary of typical data obtained from SEM studies.

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM is used to study the internal structure, crystallinity, and morphology of materials at the nanoscale. For this compound, TEM is essential for characterizing the size, shape, and lattice structure of nanoparticles or nanocrystals derived from its metal complexes. Dithiocarbamate complexes are often used as single-source precursors to synthesize metal sulfide (B99878) nanocrystals, and TEM is critical for confirming the morphology of these resulting nanomaterials. acs.org

TEM can resolve individual nanoparticles, allowing for precise measurement of their dimensions and observation of their shape (e.g., spherical, rod-like). Furthermore, high-resolution TEM (HR-TEM) can visualize the atomic lattice fringes of crystalline materials, providing direct evidence of the crystal structure and phase of the synthesized nanoparticles. Electron diffraction patterns obtained through TEM can also be used to determine the crystalline nature of the sample. bohrium.com In histochemical studies, TEM has been used to visualize electron-dense deposits of dithiocarbamate derivatives within cellular structures, demonstrating its utility in biological contexts as well. nih.gov

Typical Nanoscale Characterization Data from TEM Analysis:

| Parameter | Description | Significance |

| Particle Size Distribution | The range and average size of nanoparticles in a sample. | Crucial for applications in catalysis and quantum dots, where properties are size-dependent. |

| Particle Morphology | The shape of the nanoparticles (e.g., nanorods, quantum dots, spherical particles). | Morphology influences the physical and chemical properties of the nanomaterial. acs.org |

| Crystallinity | The degree of structural order in the material (amorphous vs. crystalline). | Confirms the successful synthesis of crystalline metal sulfides from dithiocarbamate precursors. |

| Lattice Fringes | The visualization of atomic planes within a crystal. | Provides direct information about the crystal structure and spacing. |

This table is a representative summary of typical data obtained from TEM studies.

Together, SEM and TEM provide a comprehensive, multi-scale understanding of this compound and its derivatives. SEM details the micro-scale surface morphology and adsorption behavior, while TEM reveals the nano-scale internal structure and crystallinity of related complexes and materials.

Computational Chemistry Investigations

Quantum Chemical Studies of Reactivity and Mechanisms

Quantum chemical methods are instrumental in elucidating the reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, with higher HOMO energies corresponding to better electron-donating capability. Conversely, the energy of the LUMO reflects the molecule's ability to accept electrons, with lower LUMO energies indicating a better electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For Cyanomethyl dimethyldithiocarbamate (B2753861), FMO analysis would pinpoint the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks. Based on computational studies of other dithiocarbamate (B8719985) complexes, the HOMO is often localized on the dithiocarbamate moiety, particularly the sulfur atoms, due to their lone pairs of electrons. The LUMO, on the other hand, might be distributed over the cyanomethyl group or the carbon-sulfur bonds. A hypothetical data table for such an analysis is presented below, illustrating the type of information that would be generated.

Hypothetical Frontier Molecular Orbital Data for Cyanomethyl dimethyldithiocarbamate

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the reviewed literature.

The electron density distribution within a molecule provides a map of where electrons are most likely to be found. This distribution is not uniform, and regions of high or low electron density can indicate sites susceptible to chemical attack. Fukui functions are a conceptual tool derived from Density Functional Theory (DFT) that help to quantify the reactivity of different sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed.

Specifically, the Fukui function for a nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for an electrophilic attack (f-) shows the propensity of a site to donate an electron. By calculating these functions for each atom in this compound, one could predict the most probable sites for reaction. For instance, the sulfur atoms of the dithiocarbamate group are expected to have high f- values, marking them as likely sites for electrophilic attack. The nitrogen atom of the cyano group and the carbon atoms with partial positive charges would be potential sites for nucleophilic attack, reflected in their f+ values.

When a chemical reaction occurs, the reactants are transformed into products through a high-energy intermediate state known as the transition state. Transition state analysis is a computational technique used to locate the geometry and energy of this transient species. By identifying the transition state, chemists can understand the mechanism of a reaction and calculate its activation energy, which determines the reaction rate.

For this compound, transition state analysis could be employed to study various potential reactions, such as its decomposition pathways or its reactions with other molecules. For example, in a nucleophilic substitution reaction where the cyanomethyl group is displaced, computational analysis could model the approach of the nucleophile, the breaking of the carbon-sulfur bond, and the formation of the new bond, all passing through a specific transition state geometry. The energy profile of this pathway would reveal whether the reaction is energetically favorable.

Molecular Interactions and Bonding Characterization

Beyond reactivity, computational chemistry allows for a detailed examination of the forces that hold a

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This method allows for the quantitative investigation of charge delocalization by examining the interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis-type). wikipedia.orgresearchgate.net

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and, consequently, a greater degree of electron density delocalization from the donor to the acceptor orbital. This delocalization is a key factor in molecular stability.

For this compound, the most significant delocalization effects are expected to involve the lone pairs on the nitrogen and sulfur atoms and their interactions with adjacent antibonding orbitals. The primary resonance structure involves the delocalization of the nitrogen lone pair across the N-C(S)S framework, which imparts partial double-bond character to the C-N bond and influences the charge distribution on the sulfur atoms. researchgate.net

Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix for this compound This table presents plausible, chemically-informed hypothetical data for illustrative purposes, as direct published results for this specific compound were not found.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π(C2-S1) | 65.8 |

| LP (S1) | σ(C2-S2) | 8.5 |

| LP (S2) | σ(C2-S1) | 7.9 |

| LP (S2) | σ(C3-H4) | 2.1 |

Theoretical Prediction of Chemical Behavior and Structural Properties

Theoretical calculations are instrumental in predicting the chemical behavior and structural properties of molecules. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine optimized geometries, vibrational frequencies, and electronic properties that govern a molecule's reactivity and physical characteristics. researchgate.net These predictions provide insights that complement and guide experimental studies.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-S and S-CH₂ bonds.

The rotation around these bonds is not entirely free due to steric hindrance, which is the repulsion between atoms or groups of atoms when they are forced into close proximity. In this molecule, the dimethylamino group and the cyanomethyl group are the bulkiest substituents. The interaction between the methyl groups on the nitrogen and the sulfur atoms or the cyanomethyl group can create energetic barriers to rotation. Computational methods can map the potential energy surface as a function of specific dihedral angles, identifying low-energy (stable) conformers and the transition states that separate them. Steric factors, along with electronic effects like hyperconjugation, will dictate the molecule's preferred three-dimensional shape, which is crucial for its interactions with other molecules. Studies on other ester compounds have shown that steric hindrance around key functional groups is a critical parameter in determining molecular properties. nih.govnih.gov

Substituting sulfur with selenium to create the analogous cyanomethyl dimethyldiselenocarbamate would lead to predictable changes in structural and electronic properties, primarily due to the fundamental differences between second-row (S) and third-row (Se) elements. Selenium is larger, less electronegative, and more polarizable than sulfur.

Table 2: Predicted Comparison of Dithiocarbamate and Diselenocarbamate Analogs This table is based on established chemical principles of sulfur vs. selenium, as direct published comparative results for these specific analogs were not found.

| Property | Dithiocarbamate (S-analog) | Diselenocarbamate (Se-analog) |

|---|---|---|

| Atomic Radius | Smaller | Larger |

| Electronegativity | Higher | Lower |

| C-X Bond Length (X=S, Se) | Shorter | Longer |

| N-C(=X)-X Bond Angle | Larger | Smaller (due to longer C-X bonds) |

| HOMO-LUMO Gap | Larger | Smaller (expected) |

Computational Methodologies and Basis Set Selection (e.g., DFT, PBE0-D4/def2-TZVP)

The reliability of computational predictions is highly dependent on the chosen methodology and basis set. A robust and widely used approach for organosulfur compounds involves Density Functional Theory (DFT). chemrxiv.orggoogle.com

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, which is a function of only three spatial coordinates. This is computationally less demanding than solving the full many-electron wavefunction. google.com

PBE0-D4 Functional: The term "functional" refers to the approximation used to describe the exchange-correlation energy in DFT. PBE0 is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with the PBE generalized gradient approximation. This approach often provides a good balance of accuracy for molecular geometries and energies. google.com The "-D4" suffix indicates the inclusion of Grimme's fourth-generation dispersion correction. This is a crucial addition as it empirically accounts for the weak van der Waals forces (dispersion interactions) that are important for describing non-covalent interactions, such as those that influence conformation, but are poorly captured by many standard DFT functionals. google.com

def2-TZVP Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The quality of the basis set dictates the flexibility the calculation has to describe the distribution of electrons in space. The def2-TZVP basis set, from the Ahlrichs family, is a triple-zeta valence polarized set. chemrxiv.org "Triple-zeta" means it uses three functions to describe each valence orbital, providing high flexibility. "Valence polarized" indicates that it includes polarization functions (orbitals of higher angular momentum) which are essential for accurately describing chemical bonds and non-spherical electron distributions. chemrxiv.org This level of basis set is generally considered a high-quality standard for obtaining reliable geometries and energies for a wide range of molecules. chemrxiv.orggoogle.com

This combination of DFT with the PBE0-D4 functional and the def2-TZVP basis set represents a powerful, modern computational protocol suitable for a detailed and accurate investigation of the properties of this compound. chemrxiv.org

Applications in Polymer Chemistry

Cyanomethyl Dimethyldithiocarbamate (B2753861) as a Reversible Addition–Fragmentation Chain Transfer (RAFT) Agent

Cyanomethyl dimethyldithiocarbamate serves as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, a type of thiocarbonylthio compound that enables control over free-radical polymerization. wikipedia.org This control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. wikipedia.orgsigmaaldrich.com The effectiveness of RAFT polymerization heavily relies on the choice of the RAFT agent, which must be compatible with the type of monomer being polymerized. sigmaaldrich.com Dithiocarbamates, including this compound, are particularly effective for controlling the polymerization of a category of monomers known as less activated monomers (LAMs). researchgate.netsigmaaldrich.com

RAFT polymerization mediated by dithiocarbamates like this compound has been successfully applied to various vinyl monomers. researchgate.net For instance, in the polymerization of vinyl acetate, a less activated monomer, cyanomethyl-functionalized dithiocarbamates have demonstrated the ability to produce polymers with low dispersity (Đ < 1.3). researchgate.net Similarly, for more activated monomers (MAMs) such as styrene (B11656), these RAFT agents can yield polymers with even lower dispersities (Đ < 1.1). researchgate.net The choice of the R group in the dithiocarbamate (B8719985) structure is crucial; a cyanomethyl group is effective because it acts as both a good leaving group and a good initiating radical, which is essential for achieving good control over the polymerization process. researchgate.net

The controlled nature of RAFT polymerization with these agents is evidenced by a linear increase in the polymer's number-average molecular weight (Mn) with monomer conversion and the production of polymers with narrow molecular weight distributions. epa.gov For example, studies on the RAFT polymerization of styrene using certain dithiocarbamates have achieved polydispersity indices between 1.10 and 1.46. epa.gov

Table 1: RAFT Polymerization of Various Monomers with Dithiocarbamate Agents

| Monomer | Type | RAFT Agent Type | Resulting Polydispersity (Đ) | Reference |

|---|---|---|---|---|

| Vinyl Acetate | LAM | Cyanomethyl dithiocarbamate | < 1.3 | researchgate.net |

| Styrene | MAM | Cyanomethyl dithiocarbamate | < 1.1 | researchgate.net |

| Methyl Acrylate | MAM | Cyanomethyl dithiocarbamate | < 1.1 | researchgate.net |

| N,N-dimethylacrylamide | MAM | Cyanomethyl dithiocarbamate | < 1.1 | researchgate.net |

| Styrene | MAM | Pyrazole-based dithiocarbamates | 1.10-1.46 | epa.gov |

A key advantage of RAFT polymerization is the ability to dictate the molecular architecture of the resulting polymers. wikipedia.orgrsc.org By using RAFT agents like this compound, it is possible to synthesize polymers with well-defined structures, including linear block copolymers, star polymers, and other complex shapes. wikipedia.orgresearchgate.net The living character imparted by the RAFT process, where the polymer chains retain their ability to react further, is fundamental to creating these advanced architectures. sigmaaldrich.com This control is achieved by maintaining a rapid equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains. sigmaaldrich.com

The synthesis of block copolymers, which consist of two or more different polymer chains linked together, is a significant application of RAFT polymerization. openrepository.com However, creating block copolymers from monomers with different reactivities, such as combining a MAM with a LAM, presents a challenge. researchgate.net Dithiocarbamates are generally effective for LAMs, while other RAFT agents like dithioesters are better for MAMs. sigmaaldrich.com

"Switchable" RAFT agents have been developed to overcome this limitation. sigmaaldrich.comresearchgate.net These are dithiocarbamates that can be "switched" to effectively control the polymerization of both MAMs and LAMs. researchgate.net For example, an N-(4-pyridinyl)-N-methyldithiocarbamate can control LAM polymerization in its neutral state and, after protonation with an acid, can control MAM polymerization. sigmaaldrich.comresearchgate.net This allows for the one-pot synthesis of well-defined poly(MAM)-block-poly(LAM) copolymers with narrow molecular weight distributions. researchgate.netopenrepository.com For successful block copolymer synthesis, the MAM block is typically polymerized first. sigmaaldrich.comopenrepository.com

The structure of the RAFT agent, specifically the Z and R groups attached to the thiocarbonylthio core, has a profound impact on the polymerization kinetics and the degree of control achieved. epa.govmdpi.com The Z group modifies the reactivity of the C=S double bond and the stability of the intermediate radical adduct, while the R group should be a good homolytic leaving group that can efficiently re-initiate polymerization. sigmaaldrich.comopenrepository.com

For dithiocarbamates, the nitrogen atom of the Z group makes them less reactive compared to dithioesters, which is why they are more suitable for LAMs. openrepository.com The cyanomethyl group is a particularly effective R group because the resulting radical is relatively stable and can efficiently initiate the polymerization of various monomers. researchgate.net The interplay between the RAFT agent's structure and the monomer's reactivity determines the rate of polymerization and the final properties of the polymer. For instance, a mismatch can lead to retardation or complete inhibition of the polymerization. sigmaaldrich.comcmu.edu Detailed kinetic studies have shown that the structure of the activating (Z) group significantly affects the reactivity of dithiocarbamates in the polymerization of monomers like styrene. epa.gov

Applications in Organic Synthesis

Utilization as Synthetic Intermediates

The unique reactivity of cyanomethyl dimethyldithiocarbamate (B2753861) allows it to be a key starting material for the synthesis of several important classes of organic compounds.

Dithiocarbamate (B8719985) salts, in general, can be efficiently converted into cyanamides through a one-pot double desulfurization strategy using molecular iodine. This method involves the in situ generation of isothiocyanates from dithiocarbamates upon treatment with iodine. Subsequent reaction with aqueous ammonia (B1221849) yields thioureas, which then undergo further oxidative desulfurization with iodine to produce the corresponding cyanamides in good yields. nih.govresearchgate.net This environmentally benign and cost-effective procedure highlights a potential pathway for the conversion of cyanomethyl dimethyldithiocarbamate to the corresponding cyanamide (B42294) derivative, although specific research on this direct transformation is not extensively documented. The general transformation is tolerant to a variety of functional groups on the dithiocarbamate starting material, suggesting its potential applicability to this compound.

Table 1: Examples of Cyanamide Synthesis from Dithiocarbamates using Molecular Iodine nih.govresearchgate.net

| Starting Dithiocarbamate Salt | Product Cyanamide | Yield (%) |

| Phenyl dithiocarbamate | Phenylcyanamide | 85 |

| 4-Methoxyphenyl dithiocarbamate | 4-Methoxyphenylcyanamide | 88 |

| 4-Chlorophenyl dithiocarbamate | 4-Chlorophenylcyanamide | 82 |

| Benzyl dithiocarbamate | Benzylcyanamide | 82 |

| Cyclohexyl dithiocarbamate | Cyclohexylcyanamide | 72 |

This table illustrates the general applicability of the method to various dithiocarbamates.

Thiazolidine-2-thiones are a class of heterocyclic compounds with diverse biological activities. nih.govnih.gov A common synthetic route to these compounds involves the reaction of an aminoethanol with carbon disulfide in the presence of a base. nih.gov While direct synthesis from this compound is not explicitly detailed in the literature, the dithiocarbamate moiety suggests its potential as a precursor. Conceptually, the cyanomethyl group could be modified or cleaved to unmask a reactive site that could then participate in a cyclization reaction to form the thiazolidine-2-thione ring.

A general synthesis of thiazolidine-2-thione involves the reaction of 2-aminoethanol with carbon disulfide and potassium hydroxide (B78521) in ethanol. nih.gov This method provides the core thiazolidine-2-thione structure, which can be further functionalized.

The dithiocarbamate functionality can be leveraged in the synthesis of amides and lactams. encyclopedia.pub For instance, light-catalyzed reactions of dithiocarbamates in solvents like cyclohexane (B81311) or chlorobenzene (B131634) can lead to the formation of dithiocarbamate-containing lactams. researchgate.net This suggests a potential photochemical route for converting this compound into novel lactam structures. The synthesis of bioactive lactams, such as β-lactams, is of significant interest in medicinal chemistry. researchgate.netrsc.orgresearchgate.netrsc.org While direct applications of this compound in this area are not well-documented, its structural motifs could be strategically employed in the design of new synthetic pathways towards these important heterocycles.

The synthesis of the tropane (B1204802) alkaloid (±)-ferrugine has been achieved through a sequence involving the thermal elimination of a dithiocarbamate group. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov Specifically, dithiocarbamate-substituted lactams, prepared via group-transfer cyclization of carbamoyl (B1232498) radicals, undergo a Chugaev-like thermal elimination in refluxing diphenyl ether. This elimination yields α,β- and/or β,γ-unsaturated amides. This methodology was successfully applied to prepare an unsaturated [3.2.2] bridged bicyclic amide, which served as a key intermediate in the synthesis of the 8-azabicyclo[3.2.1]octane ring system of ferrugine (B3037758). Although the reported synthesis utilized diethyldithiocarbamate (B1195824), the principle of thermal elimination could potentially be extended to this compound, offering a pathway to ferrugine and its analogs.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. nih.govrsc.orgnih.govmdpi.com Isocyanides are key reactants in many MCRs, such as the Passerini and Ugi reactions. Given that dithiocarbamates can be precursors to isocyanides, this compound holds potential as a participant in such reactions.

The Passerini reaction is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, yielding a bis-amide.

While no specific studies detail the direct participation of this compound in these reactions, its conversion to an isocyanide intermediate would open the door to its use in these versatile transformations for the synthesis of diverse and complex molecular libraries.

Role as Precursors for Other Functional Compounds

The inherent reactivity of the dithiocarbamate and cyanomethyl groups makes this compound a promising precursor for a variety of other functional compounds. Dithiocarbamates are known precursors for the synthesis of sulfur-containing heterocycles. nih.govresearchgate.netopenmedicinalchemistryjournal.comarkat-usa.org The dithiocarbamate moiety can serve as a source of sulfur for the construction of rings such as thiazoles and thiophenes.

Furthermore, the cyanomethyl group is a versatile functional handle that can be transformed into various other groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities. Cyanamides, which can be derived from dithiocarbamates, are themselves valuable precursors for nitrogen-containing heterocycles through cycloaddition and other reactions. researchgate.netnih.govscispace.comchemrxiv.org

The combination of these reactive sites within one molecule positions this compound as a valuable starting material for the synthesis of a wide range of functionalized molecules with potential applications in medicinal chemistry and materials science. mdpi.comnih.govresearchgate.net

Radiolabeling with 11C-Dithiocarbamate Ligands

The primary method for synthesizing 11C-labeled dithiocarbamate ligands for PET imaging involves the use of [11C]carbon disulfide ([11C]CS2) as the key building block. organic-chemistry.orgresearchgate.net This radioactive synthon is typically produced from cyclotron-generated [11C]methane or [11C]carbon dioxide.

The general and novel radiolabeling procedure proceeds as follows:

Formation of the 11C-Dithiocarbamate Salt: [11C]Carbon disulfide is reacted with a primary or secondary amine (such as diethylamine (B46881) or dibenzylamine) to form the corresponding ammonium (B1175870) [11C]dithiocarbamate salt. organic-chemistry.orgresearchgate.net

Complexation with a Metal Precursor: The resulting [11C]dithiocarbamate salt is then immediately reacted with a suitable transition metal precursor. organic-chemistry.orgresearchgate.netresearchgate.net This one-pot procedure has been successfully employed to generate a variety of 11C-labeled metal complexes.

This method has proven effective for the rapid and high-yield synthesis of 11C-labeled complexes with various metals, which are of significant interest for applications in PET imaging. researchgate.netresearchgate.net

Detailed Research Findings:

Recent studies have demonstrated the successful synthesis of 11C-labeled gold(I), gold(III), palladium(II), and platinum(II) complexes using this approach. researchgate.netresearchgate.net The radiochemical yields for these transformations are reported to be high, ranging from 71% to 99%. researchgate.netresearchgate.net These findings highlight the robustness and versatility of using [11C]carbon disulfide for the preparation of 11C-dithiocarbamate ligands.

| Metal Precursor | Amine Reagent | Resulting 11C-Labeled Complex | Radiochemical Yield (%) | Reference |

| Au(I) complex | Diethylamine | [11C]Au(I)-diethyldithiocarbamate | >70 | researchgate.net |

| Au(III) complex | Dibenzylamine | [11C]Au(III)-dibenzyldithiocarbamate | >70 | researchgate.net |

| Pd(II) complex | Diethylamine | [11C]Pd(II)-diethyldithiocarbamate | 71-99 | researchgate.netresearchgate.net |

| Pt(II) complex | Diethylamine | [11C]Pt(II)-diethyldithiocarbamate | 71-99 | researchgate.netresearchgate.net |

This table summarizes the types of 11C-labeled dithiocarbamate complexes synthesized and their reported radiochemical yields based on available literature.

Article on this compound Faces Data Scarcity